

Spectroscopic Characterization of 2,3-Dihydrobenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dihydrobenzofuran

Cat. No.: B1216630

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the characterization of 2,3-**dihydrobenzofuran** (also known as coumaran). The information presented herein is intended to assist researchers in the unambiguous identification and structural elucidation of this important heterocyclic compound, which serves as a core scaffold in numerous biologically active molecules and pharmaceuticals.

Spectroscopic Data

The structural confirmation of 2,3-**dihydrobenzofuran** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data obtained from these methods are summarized in the tables below.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The expected chemical shifts and coupling constants for the protons of 2,3-**dihydrobenzofuran** are presented in Table 1.

Table 1: ¹H NMR Spectroscopic Data for 2,3-**Dihydrobenzofuran**

| Proton | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|--------|----------------------------------|--------------|---------------------------|
| H-2 | ~4.6 | Triplet | ~8.5 |
| H-3 | ~3.2 | Triplet | ~8.5 |
| H-4 | ~7.15 | Triplet | ~7.7 |
| H-5 | ~6.85 | Triplet | ~7.4 |
| H-6 | ~7.10 | Triplet | ~7.8 |
| H-7 | ~6.78 | Doublet | ~8.1 |

Note: The chemical shifts for the aromatic protons can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The characteristic chemical shifts for the carbon atoms of 2,3-dihydrobenzofuran are detailed in Table 2.

Table 2: ¹³C NMR Spectroscopic Data for 2,3-Dihydrobenzofuran

| Carbon | Chemical Shift (δ , ppm) |
|--------|----------------------------------|
| C-2 | ~71.5 |
| C-3 | ~29.7 |
| C-3a | ~127.5 |
| C-4 | ~125.0 |
| C-5 | ~120.6 |
| C-6 | ~128.8 |
| C-7 | ~109.5 |
| C-7a | ~159.0 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. Key IR absorption bands for 2,3-**dihydrobenzofuran** are listed in Table 3.[\[1\]](#)

Table 3: Key Infrared (IR) Absorption Bands for 2,3-**Dihydrobenzofuran**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--|
| ~3060-3020 | Medium | Aromatic C-H stretch |
| ~2960-2850 | Medium | Aliphatic C-H stretch |
| ~1590, 1480, 1460 | Strong | Aromatic C=C bending |
| ~1225 | Strong | Aryl-O stretch (asymmetric) |
| ~1020 | Strong | Aryl-O stretch (symmetric) |
| ~750 | Strong | Ortho-disubstituted benzene C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass spectral data for 2,3-**dihydrobenzofuran**, obtained by electron ionization (EI), are presented in Table 4.[\[2\]](#)

Table 4: Mass Spectrometry Data (Electron Ionization) for 2,3-**Dihydrobenzofuran**

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 120 | 100 | Molecular ion [M] ⁺ |
| 119 | 40 | [M-H] ⁺ |
| 91 | 65 | [C ₇ H ₇] ⁺ (tropylium ion) |
| 65 | 15 | [C ₅ H ₅] ⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of purified 2,3-**dihydrobenzofuran** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- If necessary, filter the solution to remove any particulate matter.

¹H NMR Acquisition:

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Acquisition Parameters:
 - Number of scans: 16-64 (depending on sample concentration).
 - Relaxation delay: 1-2 seconds.
 - Acquisition time: 2-4 seconds.
 - Spectral width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).
- Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID).
 - Phase correct the spectrum.

- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- Integrate the signals.

¹³C NMR Acquisition:

- Spectrometer: A 75 MHz or higher field NMR spectrometer.
- Pulse Program: Standard proton-decoupled single-pulse sequence.
- Acquisition Parameters:
 - Number of scans: 512-2048 or more (due to the low natural abundance of ¹³C).
 - Relaxation delay: 2-5 seconds.
 - Acquisition time: 1-2 seconds.
 - Spectral width: A range that encompasses all expected carbon signals (e.g., 0-160 ppm).
- Processing:
 - Apply a Fourier transform to the FID.
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place one drop of neat 2,3-**dihydrobenzofuran** liquid between two clean, dry salt plates (e.g., NaCl or KBr).
- Gently press the plates together to form a thin film.

Data Acquisition (FT-IR):

- Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Acquisition Parameters:
 - Scan range: 4000-400 cm^{-1} .
 - Number of scans: 16-32.
 - Resolution: 4 cm^{-1} .
- Procedure:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the prepared sample in the sample holder.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation:

- Prepare a dilute solution of 2,3-**dihydrobenzofuran** in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

Data Acquisition (Electron Ionization - GC-MS):

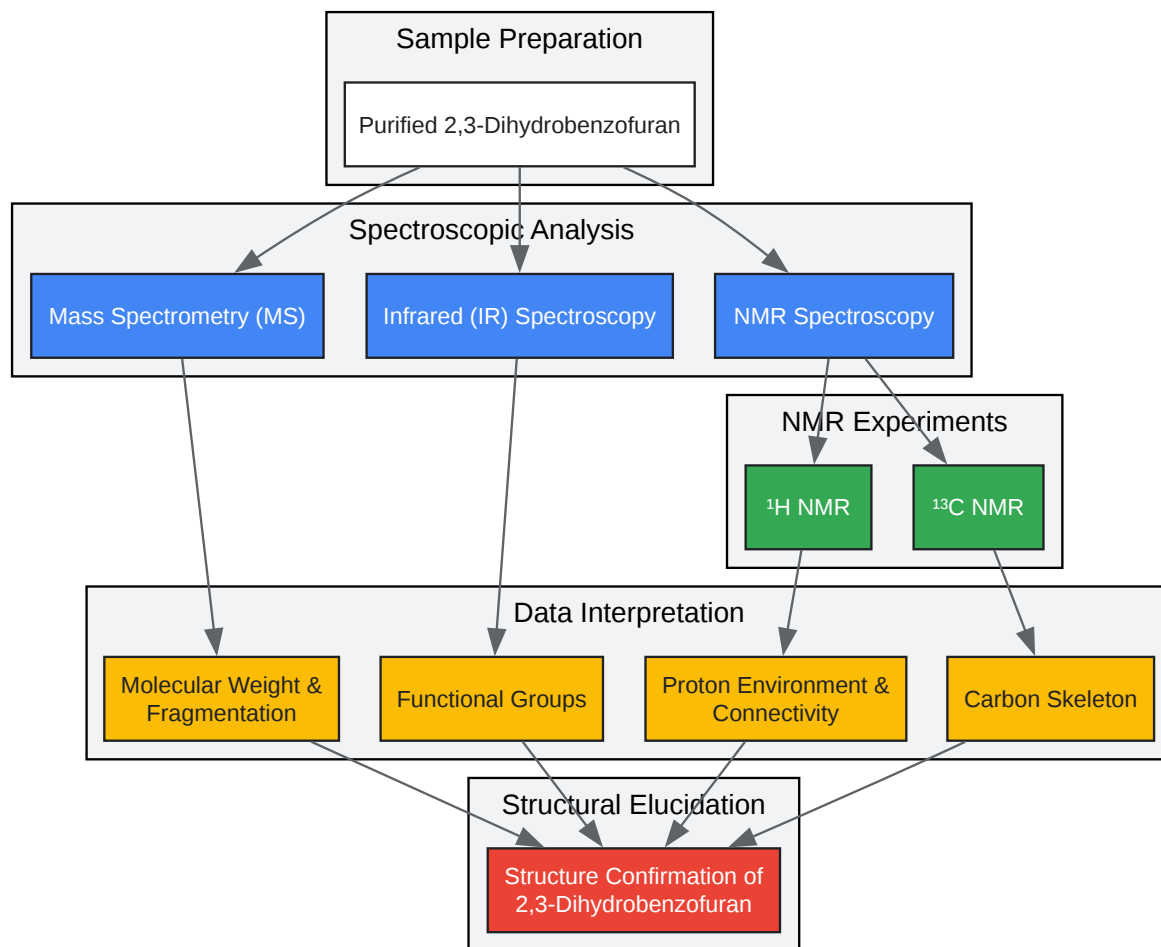
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- Gas Chromatography (GC) Conditions:
 - Injector temperature: 250 °C.
 - Column: A suitable capillary column (e.g., DB-5ms).

- Oven temperature program: Start at a low temperature (e.g., 50 °C), then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
- Carrier gas: Helium.
- Mass Spectrometry (MS) Conditions:
 - Ionization mode: Electron Ionization (EI).
 - Ionization energy: 70 eV.
 - Mass range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 200).
- Procedure:
 - Inject a small volume (e.g., 1 μ L) of the prepared sample solution into the GC.
 - The compound will be separated by the GC column and then enter the mass spectrometer to be ionized and detected.

Workflow for Spectroscopic Characterization

The logical flow for the characterization of 2,3-**dihydrobenzofuran** using the described spectroscopic techniques is illustrated in the following diagram.

Spectroscopic Characterization Workflow for 2,3-Dihydrobenzofuran



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of 2,3-dihydrobenzofuran.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2,3-Dihydrobenzofuran: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216630#spectroscopic-data-for-2-3-dihydrobenzofuran-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com